1-Bromo-2,3-difluoro-4-methoxybenzene

Catalog No.
S696481
CAS No.
406482-22-2
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-difluoro-4-methoxybenzene

CAS Number

406482-22-2

Product Name

1-Bromo-2,3-difluoro-4-methoxybenzene

IUPAC Name

1-bromo-2,3-difluoro-4-methoxybenzene

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

VZMFIPVRFWZDPI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)F)F

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)F

1-Bromo-2,3-difluoro-4-methoxybenzene is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy functional groups on a benzene ring. Its molecular formula is C₇H₅BrF₂O, and it has a molecular weight of approximately 223.01 g/mol. The compound features a methoxy group (-OCH₃) attached to the benzene ring, which influences its chemical reactivity and biological properties. The positioning of the bromine and fluorine atoms on the benzene ring contributes to its unique electronic properties and reactivity patterns.

Chemical Intermediate

1-Bromo-2,3-difluoro-4-methoxybenzene functions primarily as a chemical intermediate in the synthesis of various compounds with potential applications in the pharmaceutical and agricultural industries [, ]. Its specific role lies in introducing a versatile bromo (-Br) group and two electron-withdrawing fluorine (-F) atoms into the final molecule, alongside a methoxy (-OCH₃) group providing distinct chemical properties.

Pharmaceutical Research

The introduction of 1-bromo-2,3-difluoro-4-methoxybenzene as a building block has been explored in the synthesis of novel heterocyclic compounds with potential antimicrobial and anticancer activities [, ]. The bromo group allows for further functionalization through various coupling reactions, enabling the incorporation of diverse pharmacophores (functional groups crucial for biological activity) into the final molecule.

Typical of aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of substituted products.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, which can direct incoming electrophiles to specific positions on the aromatic ring.
  • Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as the Sonogashira or Suzuki coupling, where it reacts with alkynes or organoboron compounds to form more complex molecules .

The biological activity of 1-bromo-2,3-difluoro-4-methoxybenzene is influenced by its structural components. Compounds with similar structures have been studied for their potential therapeutic effects:

  • Anticancer Activity: Some derivatives of difluorobenzene compounds exhibit anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties: Fluorinated aromatic compounds are often evaluated for their antimicrobial activities, which may be enhanced due to the presence of fluorine atoms that increase lipophilicity and membrane permeability .

Several methods exist for synthesizing 1-bromo-2,3-difluoro-4-methoxybenzene:

  • Halogenation of Methoxybenzene: Starting from 4-methoxybenzene, bromination followed by fluorination can yield the desired compound. This often involves using bromine or a brominating agent in the presence of a catalyst.
  • Direct Fluorination: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide can introduce fluorine atoms onto the aromatic ring after bromination.
  • Coupling Reactions: The compound may also be synthesized via palladium-catalyzed coupling reactions involving appropriate aryl halides and fluorinated reagents .

1-Bromo-2,3-difluoro-4-methoxybenzene has various applications in different fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique electronic properties and biological activity.
  • Material Science: Its fluorinated structure makes it suitable for developing advanced materials with enhanced stability and resistance to solvents and corrosive agents .

Interaction studies involving 1-bromo-2,3-difluoro-4-methoxybenzene focus on its reactivity with biological targets and other chemical species:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic applications.
  • Metabolism Studies: Understanding how this compound is metabolized in biological systems helps in predicting its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 1-bromo-2,3-difluoro-4-methoxybenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-Bromo-2-fluoro-4-methoxybenzeneC₇H₆BrFContains one fluorine atomLess electron-withdrawing effect compared to difluoro variants
1-Bromo-3,5-difluoro-4-methoxybenzeneC₇H₅BrF₂OFluorines at different positionsDifferent substitution pattern affects reactivity
1-Bromo-2,3-difluorobenzeneC₆H₄BrF₂Lacks methoxy groupMore reactive towards electrophiles due to absence of -OCH₃
1-Bromo-2,4-difluorobenzeneC₆H₄BrF₂Fluorines at positions 2 and 4Different steric hindrance compared to 2 and 3 positions

This comparison illustrates how variations in substituent position and type significantly influence the chemical behavior and application potential of these compounds.

XLogP3

2.8

Wikipedia

4-Bromo-2,3-difluoroanisole

Dates

Last modified: 08-15-2023

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